
Eriodictyol
Overview
Description
Eriodictyol (5,7-dihydroxy-3',4'-dihydroxyflavanone) is a flavanone subclass flavonoid widely distributed in plants such as Vernonanthura tweedieana, A. africana bark, and citrus fruits . Its structure features a flavanone backbone with hydroxyl groups at positions 5, 7, 3', and 4', and a ketone at C4 (Figure 1). This configuration confers unique biological activities, including antioxidant, anti-parasitic, anti-cancer, and taste-masking properties .
Preparation Methods
Extraction Methods from Plant Sources
Traditional extraction of eriodictyol from plant materials relies on enzymatic hydrolysis and solvent-based purification. A patented method outlined in describes the isolation of this compound from lemon-derived flavonoid glycosides. The process begins with dissolving raw plant material in water adjusted to pH 4–5 using acetic acid or mineral acids. Cellulase or pectinase enzymes hydrolyze glycosidic bonds, releasing aglycones such as this compound. Subsequent extraction with ethyl acetate isolates the flavonoid mixture, which is then purified via ether washing and recrystallization from aqueous ethanol. This method achieves high-purity this compound but is limited by substrate availability and scalability .
Modern techniques, such as ultrasound-assisted extraction (UAE), enhance efficiency by disrupting plant cell walls through cavitation. Coupled with high-performance liquid chromatography (HPLC) for analysis, UAE reduces extraction time and improves yield compared to conventional methods . However, plant-based extraction remains economically challenging due to low natural abundance and competition with agricultural demands .
Microbial Biosynthesis of this compound
Escherichia coli as a Biosynthetic Host
Escherichia coli has emerged as a preferred host for this compound production due to its genetic tractability and rapid growth. The biosynthetic pathway (Figure 1) starts with the conversion of L-tyrosine to p-coumaric acid via tyrosine ammonia lyase (TAL). 4-Coumarate-CoA ligase (4CL) then activates p-coumaric acid to coumaroyl-CoA, which condenses with malonyl-CoA through chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) isomerizes this intermediate to naringenin, which is hydroxylated by a membrane-bound flavonoid 3′-hydroxylase (F3′H) to yield this compound .
Critical challenges include the poor solubility of cytochrome P450 enzymes like F3′H in E. coli. To address this, researchers developed a truncated fusion protein (tF3′H-tCPR) combining F3′H with cytochrome P450 reductase (CPR), improving solubility and activity . Metabolic engineering further enhanced malonyl-CoA availability by overexpressing acetyl-CoA carboxylase (ACC) and using sodium malonate supplements, increasing this compound titers by 203% compared to baseline strains . Optimized induction conditions—25°C, OD600 of 1.2–1.8, and 0.6 mM IPTG—yielded 107 mg/L this compound from L-tyrosine .
Table 1: Key Parameters for this compound Production in E. coli
Parameter | Optimal Condition | Yield (mg/L) |
---|---|---|
Induction temperature | 25°C | 107 |
Induction OD600 | 1.2–1.8 | 107 |
IPTG concentration | 0.6 mM | 107 |
Substrate | L-tyrosine | 107 |
Optimization Strategies for Enhanced Production
Metabolic Engineering for Malonyl-CoA Availability
Malonyl-CoA, a critical precursor for CHS, limits flux through the this compound pathway. Overexpression of ACC (acetyl-CoA carboxylase) and matB/matC (malonate assimilation genes) elevated intracellular malonyl-CoA levels, enabling higher titers . Supplementing cultures with sodium malonate further boosted production, demonstrating the interplay between genetic and nutritional optimization .
Fusion Protein Design and Vector Optimization
The tF3′H-tCPR fusion protein ensured efficient electron transfer between F3′H and CPR, overcoming solubility issues in E. coli. Vector selection also played a role: pET-Duet and pRSF-Duet plasmids enabled balanced coexpression of TAL, 4CL, CHS, CHI, and tF3′H-tCPR, minimizing metabolic burden .
Table 2: Comparison of Microbial Production Systems
Host | Yield (mg/L) | Key Enzymes | Optimization Strategy |
---|---|---|---|
E. coli | 107 | TAL, 4CL, CHS, CHI, tF3′H-tCPR | Fusion proteins, malonyl-CoA engineering |
S. albus | 0.002 | TAL, 4CL, CHS, CHI, F3′H | Chromosomal integration |
Chemical Reactions Analysis
Antioxidant Activity
Eriodictyol has strong antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress .
- This compound can induce the expression of phase II proteins like heme-oxygenase (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), and increases the levels of intracellular glutathione. This mechanism involves the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant genes .
- This compound can attenuate the production of reactive oxygen species (ROS) induced by Porphyromonas gingivalis in gingival keratinocytes .
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by modulating various inflammatory mediators .
- This compound can reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-8, TNF-α, and IL-1β in macrophages stimulated with Porphyromonas gingivalis .
- It can inhibit the production of matrix metalloproteinases (MMP-2, MMP-8, and MMP-9) by macrophages, which are involved in the degradation of the extracellular matrix during inflammation .
- This compound can dose-dependently reduce Porphyromonas gingivalis-modulated NF-κB activation .
Inhibition of Sortase A
This compound has been identified as a reversible inhibitor of Sortase A (SrtA), an enzyme involved in bacterial virulence .
- In vitro assays have shown that this compound can inhibit SrtA activity with an IC50 of 2.229 ± 0.014 μg/mL .
Potential Biosynthetic Pathways
This compound can be derived from naringenin through flavonoid 3'-hydroxylase (F3'H) catalyzation . BioTransformer predicts that eriodictiol is a product of luteolin metabolism via a flavonoid-c-ring-reduction reaction catalyzed by an unspecified-gut microbiota enzyme .
Reaction Table
Protective Effects
This compound has demonstrated protective effects in various biological systems .
- It protects RPE cells from oxidative stress-induced cell death .
- This compound-7-O-glucoside, a glycoside of this compound, is an Nrf2 activator and provides protection against cisplatin-induced toxicity .
- Research suggests that this compound has a protective effect on the lungs .
- It eases LPS- modulated oxidative stress, neuroinflammation, and synaptic brokenness .
- This compound attenuates osteoarthritis progression through inhibiting inflammation in human osteoarthritis chondrocytes .
Scientific Research Applications
Anticancer Properties
Eriodictyol has garnered attention for its potential as an anticancer agent. Recent studies have demonstrated its efficacy against various cancer types, particularly cholangiocarcinoma.
- Case Study: Cholangiocarcinoma
- Objective : To investigate the effects of this compound on cholangiocarcinoma cells.
- Methodology : Viability assays, colony formation, and western blot analyses were employed to assess cellular responses.
- Findings : this compound significantly reduced the viability of cholangiocarcinoma cells (SNU-308, SNU-478, SNU-1079, SNU-1196) in a dose-dependent manner without cytotoxicity to non-tumor cells. The mechanism involved caspase-3-mediated apoptosis and increased expression of heme oxygenase 1 (HMOX1), suggesting a potential therapeutic role in cancer treatment .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study: Osteoarthritis
- Objective : To evaluate the impact of this compound on inflammation in osteoarthritis.
- Methodology : The study focused on IL-1β-induced inflammation and the PI3K/AKT/NF-κB signaling pathway.
- Findings : this compound effectively inhibited inflammation by suppressing the aforementioned signaling pathway, indicating its potential utility in managing osteoarthritis progression .
Neuroprotective Effects
The neuroprotective capabilities of this compound are noteworthy, particularly in protecting retinal pigment epithelial cells from oxidative stress.
- Case Study: Retinal Pigment Epithelium Protection
- Objective : To assess the protective effects of this compound on ARPE-19 cells against oxidative stress.
- Methodology : The study measured nuclear translocation of Nrf2 and expression levels of antioxidant enzymes.
- Findings : this compound induced long-term protection against oxidative stress by enhancing the expression of HO-1 and NQO-1, leading to increased intracellular glutathione levels .
Antioxidant Activity
This compound's antioxidant properties contribute to its protective effects against oxidative damage.
- Case Study: Oxidative Stress Mitigation
- Objective : To evaluate the antioxidant activity of this compound in various cell models.
- Methodology : Studies assessed the reduction of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activities.
- Findings : this compound demonstrated significant antioxidant effects by decreasing ROS levels and enhancing catalase and superoxide dismutase activities in high glucose-induced rat retinal ganglion cells .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound against various pathogens.
- Case Study: Antimicrobial Activity
- Objective : To investigate the antibacterial and antifungal properties of this compound.
- Methodology : In vitro assays were conducted to evaluate its effectiveness against specific bacterial and fungal strains.
- Findings : this compound exhibited notable antimicrobial activity, supporting its use as a natural preservative or therapeutic agent against infections .
Data Summary Table
Mechanism of Action
Eriodictyol exerts its effects through various molecular targets and pathways. It has been shown to activate the Nrf2/HO-1 pathways, which protect cells from oxidative stress and apoptosis . Additionally, this compound inhibits glioblastoma migration and invasion by reversing epithelial-mesenchymal transition via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Flavanones: Naringenin and Homoeriodictyol
- Structural Similarities: this compound, naringenin, and homothis compound share the flavanone core but differ in hydroxylation patterns. Naringenin lacks the 3'-OH group, while homothis compound has an additional methyl group .
- Bioactivity Differences: AChE Inhibition: this compound and naringenin exhibit comparable acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~15–20 µM), attributed to their shared flavanone scaffold . Anti-Cancer Effects: this compound demonstrates superior suppression of gastric cancer (GC) cell viability compared to naringenin, with IC₅₀ values 2–3-fold lower in AGS and MKN-45 cell lines . Taste Modulation: this compound and homothis compound effectively mask bitter tastes at concentrations as low as 3 µM, whereas naringenin shows negligible activity in HGT-1 cell assays .
Flavones: Luteolin and Kaempferol
- Structural Divergence: Unlike flavanones, flavones like luteolin and kaempferol possess a C2–C3 double bond (Δ²,³). Luteolin shares this compound’s catechol group (3',4'-di-OH) but lacks the C4 ketone .
- Parasitic Activity: this compound exhibits higher anti-Trypanosoma cruzi activity (pIC₅₀ = 5.8) compared to luteolin (pIC₅₀ = 4.2), likely due to the combined effect of the C4 ketone and catechol group .
- Antioxidant Capacity : this compound’s antioxidant activity surpasses luteolin, as evidenced by a 30% higher DPPH radical scavenging capacity .
- Kinase Binding : this compound strongly binds to the RSK2 kinase domain (Kd = 0.8 µM), inhibiting EGF-induced cell transformation, whereas kaempferol shows weaker affinity (Kd = 5.2 µM) .
Bitter-Masking Flavonoids: Hesperitin and Phyllodulcin
- Efficacy : this compound, hesperitin, and homothis compound reduce caffeine-induced bitterness in HGT-1 cells at 7–100 ppm. Hesperitin is most potent (IC₅₀ = 7 ppm), while phyllodulcin, despite structural similarity, primarily acts as a sweetener at low concentrations .
- Structural Determinants : The 3'-OH and 4'-OH groups in this compound enhance bitter-masking efficacy compared to phyllodulcin’s single hydroxylation .
Functional Comparison in Disease Models
Anti-Cancer Activity Across Flavonoid Classes
- Key Insight: this compound’s flavanone structure enhances specificity for PI3K/AKT inhibition, whereas flavones like luteolin rely on Δ²,³ for activity .
Anti-Parasitic and Antioxidant Profiles
Compound | Anti-T. cruzi (pIC₅₀) | Antioxidant (DPPH SC₅₀, µg/mL) | Toxicity (LD₅₀, µM) |
---|---|---|---|
This compound | 5.8 | 12.3 | >100 |
Luteolin | 4.2 | 18.5 | 85 |
Taxifolin | 3.9 | 22.1 | >100 |
- Note: this compound’s catechol and ketone groups synergize for potent, low-toxicity activity .
Pharmacokinetic and Molecular Docking Insights
- ADMET Properties : this compound exhibits high intestinal absorption (Log Kp = −7.2) and bioavailability (0.55), outperforming astilbin (bioavailability = 0.17) .
- Binding Affinity : In silico studies show this compound binds to aldose reductase (AR) with −10.2 kcal/mol, slightly lower than luteolin (−12.3 kcal/mol) but with favorable toxicity profiles .
Biological Activity
Eriodictyol, a flavonoid predominantly found in citrus fruits and various medicinal plants, has garnered significant attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (C15H14O5) is a flavanone, structurally similar to other flavonoids. Its structure contributes to its antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Mechanism : this compound activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, leading to the upregulation of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1) . This activation enhances cellular defenses against oxidative damage.
- Research Findings : A study demonstrated that this compound significantly increased glutathione levels in ARPE-19 cells, contributing to long-term protection against oxidative stress-induced cell death . Another study showed that this compound reduced reactive oxygen species (ROS) levels in high glucose-induced retinal ganglion cells .
Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties.
- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) . This inhibition is crucial in conditions like acute lung injury and other inflammatory diseases.
- Research Findings : In a mouse model of acute lung injury induced by lipopolysaccharides (LPS), this compound pretreatment led to a marked decrease in lung injury indices and inflammatory markers . Additionally, it mitigated oxidative damage in macrophages during acute lung injury .
Neuroprotective Effects
This compound demonstrates promising neuroprotective effects, particularly in models of neurodegenerative diseases.
- Mechanism : It activates the Nrf2/ARE signaling pathway, which is involved in cellular defense against neurotoxic insults. This compound has also been shown to inhibit amyloid-beta aggregation and tau hyperphosphorylation, both hallmarks of Alzheimer’s disease .
- Research Findings : In APP/PS1 transgenic mice, this compound improved cognitive deficits and reduced neuroinflammation by inhibiting the NLRP3 inflammasome . Furthermore, it was found to protect neuron-like PC12 cells from oxidative stress-induced death .
Anti-cancer Activity
This compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanism : The compound induces apoptosis through the TNFR1 (tumor necrosis factor receptor 1) pathway, increasing membrane-associated TNFR1 expression in cancer cells . This process activates caspases involved in apoptosis.
- Research Findings : In vivo studies demonstrated that this compound significantly inhibited tumor growth and metastasis in mice implanted with breast cancer cells without adverse effects on normal tissues . Its selectivity for cancer cells makes it a potential candidate for chemotherapeutic development.
Hypoglycemic Effects
This compound has been identified as having hypoglycemic properties.
- Mechanism : It regulates glucose metabolism by enhancing insulin sensitivity and reducing hepatic glucose production.
- Research Findings : Studies indicate that this compound can lower blood glucose levels in diabetic models by modulating various metabolic pathways .
Summary Table of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model : this compound was administered to APP/PS1 mice, resulting in improved memory function and reduced amyloid plaque formation.
- Acute Lung Injury : In LPS-induced acute lung injury models, this compound treatment significantly alleviated symptoms and reduced inflammatory markers.
- Breast Cancer Model : this compound treatment led to decreased tumor size and metastasis in Balb/c mice implanted with 4T1 breast cancer cells.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Eriodictyol’s antioxidant and anti-inflammatory mechanisms?
- Methodological Answer: Use in vitro models such as ARPE-19 cells (retinal pigment epithelium) to assess Nrf2 pathway activation via immunoblotting for HO-1 and NQO-1 expression . For neuroprotection, primary cultured cortical neurons exposed to Aβ25-35-induced cytotoxicity are effective . In vivo models like LPS-induced acute lung injury (ALI) in rodents can evaluate systemic anti-inflammatory effects . Validate findings across multiple models to ensure mechanistic consistency.
Q. How can researchers quantify this compound’s dose-dependent effects on oxidative stress markers?
- Methodological Answer: Employ dose-response curves (0–100 µM) with MTT assays to determine IC50 values in cancer vs. non-cancerous cells (e.g., A549 vs. FR2 cells) . Pair this with Western blotting to measure nuclear translocation of Nrf2 and downstream antioxidants (HO-1, NQO-1) at intervals (2–8 hours post-treatment) . Use statistical tools like GraphPad Prism for nonlinear regression analysis of dose-efficacy relationships .
Q. What standard protocols ensure reproducibility in this compound’s preparation and characterization?
- Methodological Answer: Follow guidelines from Beilstein Journal of Organic Chemistry:
- For new derivatives, provide NMR, HRMS, and HPLC-PDA data to confirm purity (>99.5%) and structural identity .
- Include detailed synthesis protocols (e.g., microbial transformation using Saccharomyces cerevisiae or P450BM3 mutants) with reaction conditions (temperature, pH, cofactors) .
- Reference known compounds using CAS numbers (e.g., 552-58-9 for this compound) to avoid ambiguity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms across studies (e.g., Nrf2 activation vs. apoptosis induction)?
- Methodological Answer: Conduct time-course experiments to differentiate early-phase antioxidant responses (Nrf2 nuclear translocation within 2–6 hours) from late-phase apoptotic effects (e.g., caspase-3 activation at 24–48 hours) . Use siRNA knockdown of Nrf2 to isolate its role in cytoprotection vs. cell death pathways. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify off-target pathways .
Q. What strategies optimize this compound’s bioavailability for translational studies?
- Methodological Answer: Address poor solubility and rapid metabolism via:
- Formulation : Nanoencapsulation (e.g., liposomes) to enhance permeability across biological barriers .
- Structural modification : Synthesize glycoside derivatives (e.g., this compound-7-O-glucoside) to improve stability .
- Pharmacokinetic profiling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models .
Q. How can enzymatic biosynthesis of this compound be scaled efficiently using engineered P450BM3 mutants?
- Methodological Answer: Apply rational design strategies like the “flying kite model” to shorten the distance between naringenin’s C3′ and Compound I’s oxygen atom in P450BM3 . Screen mutants (e.g., M4186) for improved catalytic efficiency (kcat/Km > 4.28-fold vs. wild type) . Optimize whole-cell catalysis in E. coli by adjusting glycerol content (10%) and NADP+ cofactor levels (1 mM) to achieve >60% bioconversion rates .
Q. What statistical approaches are critical for analyzing conflicting cytotoxicity data (e.g., differential IC50 in cancer vs. normal cells)?
- Methodological Answer: Use Student’s t-test for pairwise comparisons (e.g., A549 vs. FR2 cells) and ANOVA for multi-dose analyses. Apply Bland-Altman plots to assess inter-lab variability in IC50 measurements. Report effect sizes (Cohen’s d) to quantify therapeutic windows .
Q. Methodological Frameworks
Q. How can the PICOT framework structure preclinical studies on this compound’s neuroprotective effects?
- Population: Primary cortical neurons exposed to Aβ25-35 .
- Intervention: this compound (20–80 µM, 24-hour pretreatment).
- Comparison: Vehicle control vs. Nrf2 inhibitors (e.g., ML385).
- Outcome: Neuronal viability (MTT assay), apoptosis markers (caspase-3).
- Time: 48-hour post-treatment .
Q. What criteria validate this compound’s structural identity in computational vs. experimental studies?
- Compare DFT-calculated UV-Vis spectra with experimental HPLC-PDA profiles .
- Cross-reference NMR chemical shifts (e.g., methoxy peaks at 55.66 ppm in hesperidin derivatives) .
- Use molecular docking (Maestro/Discovery Studio) to predict binding affinities to targets like JNK1 .
Q. Data Contradiction Analysis
Q. How to address discrepancies in this compound’s IC50 values across cancer cell lines?
- Step 1: Standardize assay conditions (e.g., MTT incubation time, serum concentration) .
- Step 2: Validate cell line authenticity via STR profiling.
- Step 3: Compare with positive controls (e.g., cisplatin) to calibrate inter-study variability.
Properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHXYTNGIZCORC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877706 | |
Record name | (+)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.07 mg/mL at 20 °C | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-58-9 | |
Record name | (+)-Eriodictyol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eriodictyol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Eriodictyol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERIODICTYOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q520486B8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
Record name | Eriodictyol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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